molecular formula C15H23ClOS B5139560 1-Chloro-2-(6-propan-2-ylsulfanylhexoxy)benzene

1-Chloro-2-(6-propan-2-ylsulfanylhexoxy)benzene

Cat. No.: B5139560
M. Wt: 286.9 g/mol
InChI Key: NYYDVHWOXLZHHW-UHFFFAOYSA-N
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Description

1-Chloro-2-(6-propan-2-ylsulfanylhexoxy)benzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a chlorine atom and a hexoxy group that is further modified with a propan-2-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(6-propan-2-ylsulfanylhexoxy)benzene typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a suitable benzene derivative is reacted with a chlorinating agent to introduce the chlorine atom. The hexoxy group can be introduced through an etherification reaction, and the propan-2-ylsulfanyl group is added via a thiolation reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(6-propan-2-ylsulfanylhexoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products depend on the type of reaction. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

1-Chloro-2-(6-propan-2-ylsulfanylhexoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Chloro-2-(6-propan-2-ylsulfanylhexoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and the propan-2-ylsulfanyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The aromatic ring structure allows for π-π interactions with other aromatic systems, enhancing its binding specificity .

Comparison with Similar Compounds

  • 1-Chloro-4-(propan-2-ylsulfanyl)benzene
  • 1-Chloro-2-(hexoxy)benzene
  • 1-Chloro-2-(propan-2-ylsulfanyl)benzene

Comparison: 1-Chloro-2-(6-propan-2-ylsulfanylhexoxy)benzene is unique due to the presence of both the hexoxy and propan-2-ylsulfanyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-chloro-2-(6-propan-2-ylsulfanylhexoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClOS/c1-13(2)18-12-8-4-3-7-11-17-15-10-6-5-9-14(15)16/h5-6,9-10,13H,3-4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYDVHWOXLZHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCCCOC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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